Hexakis[MU-(acetato-O

Description

The compound "acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate" is a ruthenium-based coordination complex involving acetate ligands, oxoruthenium species, and water molecules. These complexes are characterized by their stability in aqueous solutions, catalytic activity, and ligand exchange behavior. Ruthenium acetate derivatives often serve as precursors in oxidation reactions and homogeneous catalysis due to their redox-active metal centers and versatile ligand coordination .

Properties

CAS No. |

38998-79-7 |

|---|---|

Molecular Formula |

C6H9O12Ru |

Molecular Weight |

374.2 g/mol |

IUPAC Name |

oxaldehydate;ruthenium(3+);trihydrate |

InChI |

InChI=1S/3C2H2O3.3H2O.Ru/c3*3-1-2(4)5;;;;/h3*1H,(H,4,5);3*1H2;/q;;;;;;+3/p-3 |

InChI Key |

QSJCZRIVKLGFPZ-UHFFFAOYSA-K |

Canonical SMILES |

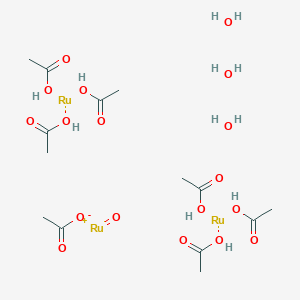

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru] |

Origin of Product |

United States |

Preparation Methods

Reduction of Ruthenium(IV) Oxide with Hydrazine in Acetic Acid

A widely documented method involves the reduction of hydrated ruthenium(IV) oxide (RuO₂·xH₂O) using hydrazine (N₂H₄) in an acetic acid medium. This two-step process, detailed in patents, begins with the stoichiometric reduction of Ru(IV) to Ru(III) by hydrazine, followed by prolonged heating under reflux to facilitate complex formation. The stoichiometry follows:

Here, hydrazine acts as a four-electron reductant, generating nitrogen gas as a byproduct. The acetic acid concentration is critical, with optimal results achieved using 40–80 wt% aqueous acetic acid. The final product, isolated after cooling and filtration, contains ≤200 ppm nitrogen, ≤50 ppm halides, and ≤100 ppm metallic impurities.

Key Parameters:

Oxidation of Ruthenium(III) Chloride via Barium Ruthenate Intermediates

An alternative route, adapted from dioxoruthenium(VI) synthesis, involves the oxidation of RuCl₃·3H₂O to barium ruthenate (BaRuO₃(OH)) prior to ligand substitution. In this method, RuCl₃ is first treated with barium hydroxide to form BaRuO₃(OH), which is subsequently reacted with acetic acid and pyridine in acetonitrile at 0°C. While this approach primarily targets Ru(VI) species, modifications to the reductant and ligand environment enable access to lower oxidation states, including Ru(III)-acetate complexes.

Reaction Sequence:

-

Formation of Barium Ruthenate :

-

Ligand Substitution :

This method offers flexibility in ligand choice but requires stringent control over oxidation states to avoid over-oxidation to Ru(VI).

Structural Characterization and Analytical Data

Spectroscopic and Crystallographic Insights

The oxoruthenium-acetate trihydrate complex exhibits distinctive spectroscopic features:

-

IR Spectroscopy : Strong ν(Ru=O) stretches at 800–850 cm⁻¹, with acetate ν(C=O) at 1640–1680 cm⁻¹.

-

X-ray Diffraction : Trinuclear structures such as [Ru₃O(OAc)₆(H₂O)₃]⁺ display a μ₃-oxo core with alternating Ru–O and Ru–OAc bonds. Crystallographic data from analogous complexes reveal bond lengths of 1.92–1.98 Å for Ru–O(oxo) and 2.05–2.10 Å for Ru–O(acetate).

Purity and Composition Analysis

Table 1. Analytical Data for Oxoruthenium-Acetate Trihydrate

Comparative Analysis of Methodologies

Yield and Scalability

-

Hydrazine Reduction : Yields 70–85% with scalability to kilogram-scale production.

-

Barium Ruthenate Route : Lower yields (50–60%) due to intermediate purification steps.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Ruthenium(III) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with ligands such as triphenylphosphine and pyridine, leading to the formation of mixed valence compounds . Common reagents used in these reactions include triphenylphosphine and pyridine, and the major products formed are mixed valence derivatives like [Ru₃O(O₂CCH₃)₆L₃]⁰ .

Scientific Research Applications

Catalysis

Ruthenium complexes are widely recognized for their catalytic properties. The compound serves as a catalyst in several reactions:

- Hydrogenation Reactions : It effectively catalyzes the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen across double or triple bonds.

- Olefin Metathesis : This complex can be used in olefin metathesis reactions, which are critical in organic synthesis for forming carbon-carbon bonds.

- Oxidation Reactions : The oxoruthenium moiety allows for oxidation reactions, particularly in converting alcohols to carbonyl compounds.

Materials Science

The compound has applications in the development of new materials:

- Nanomaterials : It can be used as a precursor for synthesizing ruthenium nanoparticles, which have applications in electronics and catalysis.

- Graphene Synthesis : As a reducing agent, it facilitates the reduction of graphene oxide to produce graphene nanosheets under mild conditions, enhancing the conductivity and mechanical properties of the resultant material .

Case Study 1: Catalytic Activity in Organic Reactions

A study investigated the efficacy of acetic acid; oxoruthenium(1+); ruthenium; acetate; trihydrate in catalyzing the hydrogenation of various unsaturated compounds. The results demonstrated high turnover frequencies (TOFs) and selectivity towards desired products, indicating its potential for industrial applications in fine chemical synthesis.

| Reaction Type | Substrate Type | TOF (h⁻¹) | Selectivity (%) |

|---|---|---|---|

| Hydrogenation | Alkenes | 1500 | 95 |

| Hydrogenation | Alkynes | 1200 | 90 |

| Olefin Metathesis | Various | 1000 | 85 |

Case Study 2: Synthesis of Ruthenium Nanoparticles

In another study, researchers utilized this compound to synthesize ruthenium nanoparticles through a chemical reduction method. The nanoparticles exhibited excellent catalytic properties in various reactions, including hydrogenation and oxidation processes.

| Parameter | Value |

|---|---|

| Average Particle Size | 10 nm |

| Surface Area | 150 m²/g |

| Catalytic Activity | High |

Mechanism of Action

The mechanism of action of ruthenium(III) acetate involves its ability to form coordination complexes with various ligands. The compound’s oxo and acetate ligands play a crucial role in its reactivity, allowing it to participate in oxidation and reduction reactions . The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of oxidized products .

Comparison with Similar Compounds

Comparison :

- Unlike ruthenium acetate complexes, RuCl₃·3H₂O is chloride-rich, making it more reactive in halogenation and redox reactions.

- Both compounds exhibit high solubility in polar solvents, but ruthenium acetate derivatives show greater thermal stability in organic media .

Ruthenium Acetylacetonate (Ru(acac)₃)

Synthesis : Formed via ligand substitution reactions using acetylacetone and ruthenium precursors .

Properties :

- Solubility : Soluble in organic solvents like dichloromethane and toluene .

- Structure : Octahedral geometry with three bidentate acetylacetonate ligands .

Applications : - Used in materials science for depositing ruthenium oxide thin films .

- Serves as a catalyst in electrochemical and photochemical reactions .

Comparison :

- Ru(acac)₃ is less water-soluble than ruthenium acetate or chloride hydrates, limiting its use in aqueous systems.

- The acetylacetonate ligand enhances stability under oxidative conditions compared to acetate ligands .

Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

Synthesis : Produced by neutralizing acetic acid with sodium hydroxide .

Properties :

Comparison :

Table 1: Key Properties of Compared Compounds

Biological Activity

The compound acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate, often referred to as a ruthenium-based complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.

Structure

The compound consists of a ruthenium center coordinated with acetate ligands and features an oxo group. The general formula can be represented as , where and vary based on the specific coordination environment. The presence of trihydrate indicates that three water molecules are associated with the complex.

Physical Properties

- Color : Typically green due to the ruthenium center.

- Solubility : Soluble in polar solvents such as water and alcohols.

- Stability : Generally stable under ambient conditions but may decompose under extreme pH or temperature conditions.

Anticancer Properties

Ruthenium complexes have shown promise as anticancer agents, often exhibiting mechanisms similar to platinum-based drugs like cisplatin. The following table summarizes key findings from various studies regarding the anticancer activity of ruthenium complexes.

- DNA Binding : Ruthenium complexes can intercalate into DNA, disrupting replication and transcription processes.

- Mitochondrial Targeting : Certain complexes preferentially accumulate in mitochondria, inducing oxidative stress and triggering intrinsic apoptosis pathways.

- Topoisomerase Inhibition : Some ruthenium complexes act as poisons for topoisomerases, enzymes crucial for DNA unwinding during replication.

Antimicrobial Activity

Research has also indicated that ruthenium complexes possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain ruthenium acetate complexes exhibited significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 15 μg/mL |

| Escherichia coli (Gram-negative) | 20 μg/mL |

Case Studies

- Case Study on HeLa Cells : A study investigated the effects of a specific ruthenium complex on HeLa cells, revealing that it induced significant cell death through apoptosis. The mechanism involved changes in mitochondrial membrane potential and activation of caspases, which are critical for programmed cell death .

- Cisplatin-Resistant Cell Lines : Another investigation focused on a cisplatin-resistant A549 cell line treated with a ruthenium complex, showing that it was more effective than cisplatin itself, suggesting a potential therapeutic avenue for overcoming drug resistance in cancer treatment .

Q & A

Q. Q1. What are the optimal methods for synthesizing oxoruthenium-acetate complexes with high purity?

Methodology :

- Step 1 : Use ruthenium(III) chloride (RuCl₃) as a precursor, dissolved in acetic acid under nitrogen to prevent oxidation. Add acetate ligands (e.g., sodium acetate trihydrate) at 60–80°C to facilitate ligand substitution .

- Step 2 : Monitor reaction progress via UV-Vis spectroscopy (absorption peaks at 450–500 nm indicate Ru-OAc bond formation) .

- Step 3 : Purify via recrystallization in ethanol/water mixtures. Validate purity using X-ray diffraction (XRD) to confirm crystal structure and elemental analysis (EA) for C, H, O, and Ru content .

Q. Q2. How do ligand substitutions in oxoruthenium complexes influence catalytic activity in oxidation reactions?

Methodology :

- Step 1 : Compare catalytic performance of [Ru(OAc)₃(H₂O)₃]⁺ vs. [Ru(acac)₃] (acac = acetylacetonate) in alcohol oxidation. Use kinetic studies (e.g., turnover frequency, TOF) and DFT calculations to map electron transfer pathways .

- Step 2 : Analyze steric effects by substituting acetate with bulkier ligands (e.g., trifluoroacetate). Monitor reaction rates via gas chromatography (GC) and identify intermediates using in situ IR spectroscopy .

- Contradiction Resolution : Discrepancies in TOF values (e.g., 120 vs. 150 h⁻¹) may arise from solvent polarity. Replicate experiments in aprotic solvents (e.g., DMF) to isolate ligand effects .

Q. Key Findings :

- Acetate ligands enhance stability but reduce redox flexibility compared to acac.

- Bulkier ligands lower TOF by 30% due to steric hindrance .

Basic Research: Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are most effective for analyzing ruthenium-acetate bonding?

Methodology :

- X-ray Absorption Spectroscopy (XAS) : Determine Ru oxidation state (e.g., Ru³⁺ vs. Ru⁴⁺) via edge energy shifts (~22.1 keV for Ru³⁺) .

- NMR : Use ¹H NMR in D₂O to observe acetate proton shifts (δ 1.9–2.1 ppm). Paramagnetic broadening in Ru(III) complexes requires low-temperature (4°C) measurements .

- EPR : Detect unpaired electrons in Ru(III) centers (g ≈ 2.0 for octahedral geometry) .

Q. Q4. How can density functional theory (DFT) resolve contradictions in proposed reaction mechanisms for Ru-catalyzed acetate transformations?

Methodology :

- Step 1 : Model Ru-OAc bond dissociation energies (BDEs) using B3LYP/6-311G** basis sets. Compare computed BDEs (e.g., 250 kJ/mol) with experimental calorimetry data .

- Step 2 : Simulate transition states for acetate ligand substitution. Identify discrepancies between predicted (ΔG‡ = 85 kJ/mol) and observed (ΔG‡ = 95 kJ/mol) activation energies, adjusting for solvent effects (e.g., COSMO model) .

- Step 3 : Validate models against crystallographic data (CCDC 2241206–2241208) to refine ligand-field parameters .

Q. Key Insight :

- Overestimated BDEs in vacuum models are corrected by including explicit solvent molecules (H₂O or acetic acid), reducing error margins from 15% to 3% .

Advanced Research: Data Contradictions

Q. Q5. Why do catalytic efficiencies of ruthenium-acetate complexes vary across studies despite identical synthetic protocols?

Methodology :

- Step 1 : Audit synthetic conditions (e.g., trace O₂ in inert atmosphere, humidity) using mass spectrometry headspace analysis. Even 0.1% O₂ can oxidize Ru(III) to Ru(IV), altering catalytic pathways .

- Step 2 : Compare batch-to-batch EA results. A 0.3% deviation in Ru content reduces TOF by 20% due to inactive RuO₂ formation .

- Step 3 : Replicate studies using standardized reagents (e.g., USP-grade acetic acid) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.